molecular formula C15H13NO2 B361757 2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one CAS No. 17448-14-5

2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No. B361757
CAS RN: 17448-14-5
M. Wt: 239.27g/mol
InChI Key: XEFXQIBENKOFCP-UHFFFAOYSA-N
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Description

“2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the formula C15H13NO2 . It is a type of isoindolinone, a class of compounds that are widely found in nature and have been routinely employed as herbal medicines .


Synthesis Analysis

Several synthesis methods have been reported for this compound . For instance, one method involves the use of N,N,N,N,-tetramethylethylenediamine, Triethoxysilane, and zinc (II) acetate dihydrate in tetrahydrofuran at 70℃ . Another method uses sodium tetrahydroborate in methanol at 0 - 10℃ . A third method involves the use of potassium tert-butylate and hydrogen in isopropyl alcohol at 40℃ for 24 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzyl group attached to an isoindolinone ring . The isoindolinone ring is a heterocyclic compound containing nitrogen and oxygen atoms .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with N,N,N,N,-tetramethylethylenediamine, Triethoxysilane, and zinc (II) acetate dihydrate in tetrahydrofuran at 70℃ . It can also react with sodium tetrahydroborate in methanol at 0 - 10℃ , or with potassium tert-butylate and hydrogen in isopropyl alcohol at 40℃ for 24 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.27 . Its physical and chemical properties include a boiling point that is not specified , and a density of 1.2±0.1 g/cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds like 1,2-oxazines and 1,2-benzoxazines, which share structural motifs with 2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, highlights the significance of these compounds in synthetic organic chemistry. These compounds are synthesized through cyclization processes and are utilized as electrophiles in various chemical reactions, emphasizing their versatility and importance in synthetic pathways (Sainsbury, 1991). The research into benzoxaboroles, which are derivatives of phenylboronic acids, further underscores the wide applications and biological activity of such compounds, demonstrating their relevance in organic synthesis, biology, and material science (Adamczyk-Woźniak et al., 2009).

Biological Activity and Applications

Compounds related to this compound exhibit a range of biological activities. For instance, chromones and their derivatives have been studied for their antioxidant properties, which are crucial for neutralizing active oxygen species and preventing cell impairment, leading to various diseases (Yadav et al., 2014). Additionally, embelin, a naturally occurring compound, showcases a broad spectrum of pharmacological activities, indicating the potential therapeutic applications of structurally similar compounds in treating a variety of conditions (Othman et al., 2020).

properties

IUPAC Name

2-benzyl-3-hydroxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9,14,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFXQIBENKOFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 20 was prepared using the synthetic sequence in a manner analogous to the method described for the conversion of commercially available phthalic anhydride 1 to compound 12 using benzylamine instead of thiophene-2-methylamine in the first step.
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Synthesis routes and methods II

Procedure details

3-Hydroxy-2-benzyl-2,3-dihydroisoindol-1-one is prepared as described in Example 1, starting with 10.2 g of N-benzylphthalimide in 100 cm3 of methanol and 2.6 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours and is then cooled to a temperature in the region of 0° C. and 50 cm3 of distilled water are added dropwise. The methanol is then partially evaporated off under reduced pressure (2 kPa) at a temperature in the region of 40° C., followed by addition of a further 50 cm3 of distilled water. The aqueous phase is extracted 3 times with 50 cm3 of ethyl acetate. The organic extracts are combined, washed with 50 cm3 of brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. 9.5 g of 3-hydroxy-2-benzyl-2,3-dihydroisoindol-1-one are thus obtained in the form of a white powder. (Rf=0.20, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (75/25 by volume)).
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